molecular formula C4H3NO2 B1317516 Oxazole-2-carbaldehyde CAS No. 65373-52-6

Oxazole-2-carbaldehyde

Cat. No. B1317516
CAS RN: 65373-52-6
M. Wt: 97.07 g/mol
InChI Key: TYHOSUCCUICRLM-UHFFFAOYSA-N
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Description

Oxazole-2-carbaldehyde, also known as 1,3-Oxazole-2-carboxaldehyde, is a compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 . It is a liquid at room temperature and is typically stored at -20°C .


Synthesis Analysis

The synthesis of oxazole derivatives, including Oxazole-2-carbaldehyde, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A novel and efficient method for oxazole synthesis through a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides has also been reported .


Molecular Structure Analysis

The molecular structure of Oxazole-2-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H .


Physical And Chemical Properties Analysis

Oxazole-2-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 182.5±23.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 77.1±3.0 cm3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
    • The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value and they favored the discovery of newer potential therapeutic agents .
    • A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
  • Synthesis of New Chemical Entities

    • The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
    • Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
    • Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
    • Oxazoles and its derivatives are a part of number of medicinal compounds .
  • Catalysis

    • Oxazole derivatives, particularly those containing a nickel(II) complex, have shown enhanced catalytic activity for the polymerization of norbornene .
    • 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
    • There are several benzoxazole derivatives showcasing various applications in organic synthesis .
  • Natural Product Chemistry

    • Oxazoline moieties are found in various natural products and have been used in the synthesis of bioactive compounds .
    • The oxazoline ring is a common motif in many natural products, including antibiotics, antitumor agents, and immunosuppressants .
  • Polymer Chemistry

    • Oxazoline-based polymers have been studied for their potential applications in various fields, including drug delivery, tissue engineering, and coatings .
    • The unique properties of oxazoline polymers, such as their hydrophilicity and biocompatibility, make them suitable for these applications .
  • Industrial Applications

    • Oxazoline compounds have been used in various industrial applications, including as corrosion inhibitors, flame retardants, and stabilizers .
    • The oxazoline ring’s ability to form stable complexes with metals has led to its use in the development of new materials .
  • Pharmaceuticals

    • Oxazoline is a significant heterocyclic compound that is widely recognized in synthetic organic chemistry .
    • Many oxazoline-based ring structures are known for their biological activities .
    • Oxazoline displays a large number of applications mainly in the field of pharmaceuticals .
  • Material Science

    • Heterocyclic compounds, including oxazoline, play vital roles in many fields including material science .
    • These kinds of heterocyclic frameworks are predominant in a majority of materials .
  • Dyes and Catalysts

    • Oxazoline and other heterocycles are common in many dyes and catalysts .
    • The five-membered heterocycles owe great importance due to the possession of various biological properties .
  • Drug Discovery

    • The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery .
    • Oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities .
  • Synthetic Molecules

    • Oxazole compounds are widely displayed in natural products and synthetic molecules .
    • They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
  • Therapeutic Agents

    • A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed .
    • They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H226 and H319 . Precautionary statements include P271, P260, and P280 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Oxazole-based molecules, including Oxazole-2-carbaldehyde, have received attention from researchers globally due to their diverse biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The development of efficient and ecofriendly catalytic systems for the preparation of these derivatives is a key research topic in organic synthesis .

properties

IUPAC Name

1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOSUCCUICRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564013
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-2-carbaldehyde

CAS RN

65373-52-6
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RN Vyzhdak, AA Danielova, VV Kiselev… - Russian journal of …, 2005 - Springer
Abstract Treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with excess dimethylamine, piperidine, or morpholine gave substituted aminals of the oxazole series, whose …
Number of citations: 2 link.springer.com
RN Vydzhak, VS Brovarets, SG Pil'o… - Russian journal of general …, 2002 - Springer
Available N-(1,2,2,2-tetrachloroethyl)dichloroacetamide selectively reacts with trialkyl phosphites and triphenylphosphine, which was used for preparing polycentered electrophilic …
Number of citations: 4 link.springer.com
I Šagud, M Šindler‐Kulyk… - European Journal of …, 2018 - Wiley Online Library
… The 4-methyl-oxazole-2-carbaldehyde22 (5) was synthesized by nBuLi/DMF formylation from the corresponding oxazole 9.23 To synthesize 4-methyl-oxazole-5-carbaldehyde22 (6), …
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… It appears that the hydride ion causes production of the oxazole-2-carbaldehyde, which like pyridine-2-carbaldehyde undergoes very rapid self-condensation. If the hydride was added …
Number of citations: 8 pubs.rsc.org
AR Vakiti, KR Valluru, KU Rani, SN Verma… - Chemical Data …, 2023 - Elsevier
… The key intermediate 5 was synthesized from 5-bromo-2-hydrazinylpyridine (3) with oxazole-2-carbaldehyde (4) in ethanol and reaction mixture was stirred at room temperature for 4 …
Number of citations: 0 www.sciencedirect.com
I Šagud, I Antol, Z Marinic… - The Journal of Organic …, 2015 - ACS Publications
… salt of α,α′-o-xylene dibromide (3 mmol) in absolute ethanol (100 mL, kept on 3 Å sieves) simultaneously and dropwise was added a solution of oxazole-2-carbaldehyde 2a–c (3 mmol…
Number of citations: 19 pubs.acs.org
V Capriati, L Degennaro, S Florio… - European Journal of …, 2002 - Wiley Online Library
… Moreover, upon warming to high temperatures (300 C) or treatment with NaH/DMSO, the trans-oxazetidine 25a cycloreverted to a mixture of 4,5-dihydro-1,3-oxazole-2-carbaldehyde …
PK Bandaru, NS Rao, G Radhika, BV Rao - Chemical Data Collections, 2023 - Elsevier
… (HMTA) in acetic acid/ water and reaction mixture stirred at reflux for 12 h to afford pure compound 5-(1-methyl-1H-benzo[d]imidazol-2-yl)oxazole-2-carbaldehyde (5). Further, …
Number of citations: 2 www.sciencedirect.com
W Wei, C Champion, SJ Barigye, Z Liu… - Journal of Chemical …, 2020 - ACS Publications
… (a) Chemical structure of oxazole-2-carbaldehyde (with the torsional bond of interest highlighted in … (h) Qualitative MO diagram of oxazole-2-carbaldehyde is shown, along with the major …
Number of citations: 6 pubs.acs.org
Z Zou, Y Zhang, L Liang, M Wei, J Leng… - Nature Computational …, 2023 - nature.com
… 2e, the DetaNet-predicted UV-Vis spectra of five representative molecules (cyclohexanone, 2-methylpyrazine, hepta-3,5-diyn-2-one, aniline and 5-methoxy-1,3-oxazole-2-carbaldehyde…
Number of citations: 0 www.nature.com

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